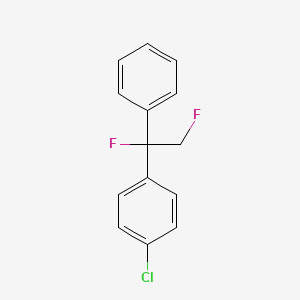
Thiophene, 3-ethyl-2-methyl-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene, 3-ethyl-2-methyl-5-phenyl- is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their significant roles in medicinal chemistry, material science, and industrial applications due to their unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thiophene derivatives can be synthesized through various methods, including the Paal-Knorr synthesis, Gewald reaction, and Fiesselmann thiophene synthesis . For instance, the Paal-Knorr synthesis involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .
Industrial Production Methods
On an industrial scale, thiophene derivatives are often produced by cyclization of butane, butadiene, or butenes with sulfur . This method is preferred due to its efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Thiophene, 3-ethyl-2-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene acts as an electron-rich aromatic compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are typical.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes .
Wissenschaftliche Forschungsanwendungen
Thiophene, 3-ethyl-2-methyl-5-phenyl- has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of thiophene, 3-ethyl-2-methyl-5-phenyl- involves its interaction with various molecular targets and pathways. For instance, it can act as a kinase inhibitor, modulating signaling pathways involved in cell proliferation and survival . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Thiophene, 3-ethyl-2-methyl-5-phenyl- can be compared with other thiophene derivatives such as:
Furan (C4H4O): Contains an oxygen atom instead of sulfur.
Selenophene (C4H4Se): Contains a selenium atom instead of sulfur.
Pyrrole (C4H4NH): Contains a nitrogen atom instead of sulfur.
These compounds vary by the heteroatom in the ring, which influences their chemical properties and reactivity. Thiophene derivatives are generally more aromatic and less electron-donating compared to furan and pyrrole .
Eigenschaften
CAS-Nummer |
61285-36-7 |
|---|---|
Molekularformel |
C13H14S |
Molekulargewicht |
202.32 g/mol |
IUPAC-Name |
3-ethyl-2-methyl-5-phenylthiophene |
InChI |
InChI=1S/C13H14S/c1-3-11-9-13(14-10(11)2)12-7-5-4-6-8-12/h4-9H,3H2,1-2H3 |
InChI-Schlüssel |
RIQWQNGNHRQTKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(SC(=C1)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-azaspiro[4.5]decane-2,7-dione](/img/structure/B14596777.png)

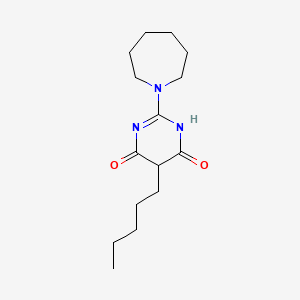
![1-[4-Chloro-2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14596800.png)


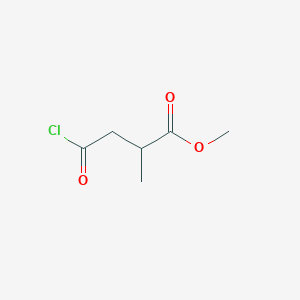
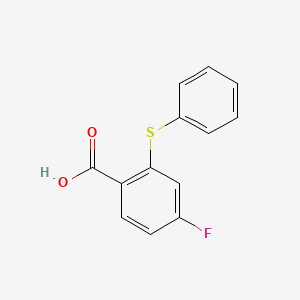

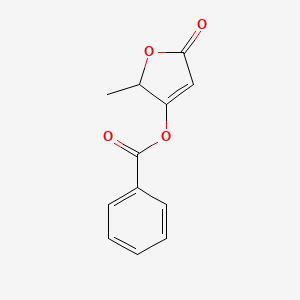
![1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one](/img/structure/B14596852.png)
![Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596854.png)

